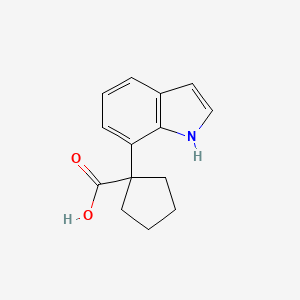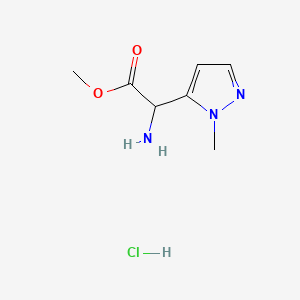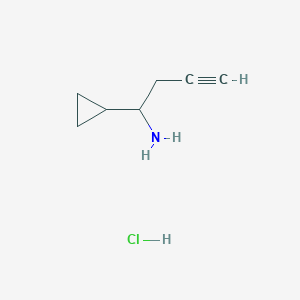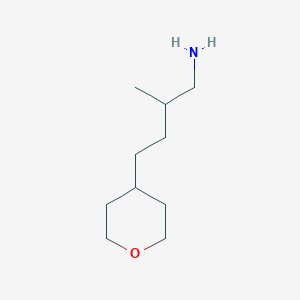![molecular formula C11H14ClNO B13575591 3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride is a chemical compound with the molecular formula C11H13NO·HCl. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclobutane moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and yield. The industrial methods are designed to be cost-effective and scalable, allowing for the production of large quantities of the compound for various applications .
化学反応の分析
Types of Reactions
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
科学的研究の応用
3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride include:
- 6-bromo-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride
- 3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclohexane]
Uniqueness
What sets 3,4-Dihydrospiro[1,4-benzoxazine-2,1’-cyclobutane]hydrochloride apart is its unique spiro structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .
特性
分子式 |
C11H14ClNO |
|---|---|
分子量 |
211.69 g/mol |
IUPAC名 |
spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-5-10-9(4-1)12-8-11(13-10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H |
InChIキー |
MYOCMIQPTINKMN-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CNC3=CC=CC=C3O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)



![4-[(Tert-butyldiphenylsilyl)oxy]-2-methylbutan-1-ol](/img/structure/B13575525.png)
![2-bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13575532.png)








